4-Bromo-3-(trifluoromethyl)pyridine hydrobromide
Description
Contextualization within Halogenated Pyridine (B92270) Chemistry
Halogenated pyridines are a cornerstone class of intermediates in the development of pharmaceuticals and agrochemicals. nsf.gov The presence of a halogen atom on the pyridine ring serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
The synthesis of specific halopyridine isomers, however, presents a significant challenge. nsf.gov Direct electrophilic halogenation of the pyridine ring is often difficult due to the ring's electron-deficient nature and can lead to mixtures of products. nsf.govacs.org Consequently, developing methods for regioselective halogenation—the precise placement of a halogen at a desired position—is a major focus of synthetic research. nsf.govchemrxiv.org Strategies often involve multi-step sequences or the use of specially designed reagents to achieve high selectivity for positions like the 3- or 4-position of the pyridine ring. chemrxiv.orgnih.govresearchgate.net The bromine atom in 4-Bromo-3-(trifluoromethyl)pyridine (B54369) hydrobromide, for instance, provides a reactive site for such downstream functionalization.
Significance as a Trifluoromethyl-Substituted Heterocycle in Synthetic Organic Chemistry
The introduction of a trifluoromethyl (CF3) group into heterocyclic compounds is a widely used strategy in medicinal chemistry and materials science. researchgate.netrsc.orgtandfonline.com The CF3 group is highly electronegative and lipophilic, and its incorporation can profoundly alter a molecule's physicochemical and biological properties. researchgate.netrsc.orgmdpi.com
Key effects of the trifluoromethyl group include:
Increased Lipophilicity: The CF3 group increases a molecule's ability to pass through biological membranes, which can improve bioavailability. rsc.orgmdpi.com
Modified Acidity/Basicity: As a strong electron-withdrawing group, the CF3 moiety can significantly lower the basicity (pKa) of the pyridine nitrogen atom, influencing how the molecule interacts with biological targets. rsc.org
Altered Binding Interactions: The size and electronic nature of the CF3 group can lead to stronger or more selective binding to target proteins and enzymes. mdpi.com
Due to these beneficial effects, there is a high demand for building blocks that already contain the trifluoromethyl group, such as 4-Bromo-3-(trifluoromethyl)pyridine. researchgate.netrsc.org Synthesizing these molecules often involves either direct trifluoromethylation of a heterocycle or constructing the heterocyclic ring from a CF3-containing precursor. rsc.orgnih.govjst.go.jp
Overview of Research Trajectories for Related Chemical Entities
Research involving trifluoromethylpyridine (TFMP) derivatives has been steadily increasing over the past few decades, driven by their successful application in commercial products. researchoutreach.org These compounds are key structural motifs in a wide range of active ingredients for both the agrochemical and pharmaceutical industries. nih.govjst.go.jpnih.gov
In the agrochemical sector, TFMP derivatives are integral to many modern pesticides. nih.govjst.go.jp The first major herbicide containing this moiety was Fluazifop-butyl, and since its introduction, more than 20 other TFMP-based agrochemicals have been developed. nih.govjst.go.jpresearchgate.net One of the most commercially significant intermediates is 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), which is used to produce several crop-protection products. researchoutreach.org
In the pharmaceutical field, several approved drugs and numerous clinical candidates contain the trifluoromethylpyridine scaffold. nih.govjst.go.jpnih.gov The unique properties imparted by the TFMP group are leveraged to design molecules with improved efficacy and pharmacokinetic profiles for various therapeutic areas. nih.govnih.gov The ongoing exploration of new synthetic methods is expected to make novel TFMP structures more accessible, further expanding their application in functional materials and other advanced fields. researchoutreach.org
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-bromo-3-(trifluoromethyl)pyridine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N.BrH/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIFEMQDYMMYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C(F)(F)F.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717762 | |
| Record name | 4-Bromo-3-(trifluoromethyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138011-21-8 | |
| Record name | 4-Bromo-3-(trifluoromethyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
In Depth Investigations into the Reaction Mechanisms and Reactivity Profile
Mechanistic Pathways of Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring can undergo both nucleophilic and electrophilic aromatic substitution, with the regioselectivity and reaction rates being heavily dependent on the nature and position of its substituents.
Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally favored at the 2- and 4-positions (ortho and para to the nitrogen atom). This preference is due to the ability of the electronegative nitrogen to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com In the case of 4-Bromo-3-(trifluoromethyl)pyridine (B54369), the presence of the strongly electron-withdrawing trifluoromethyl group at the 3-position further activates the ring towards nucleophilic attack.
The primary site for SNAr on this molecule is the carbon atom bearing the bromine atom (C-4). The attack of a nucleophile at this position leads to the formation of a resonance-stabilized intermediate where the negative charge is delocalized onto the pyridine nitrogen and the trifluoromethyl group, enhancing the stability of the intermediate and facilitating the departure of the bromide leaving group. nih.gov
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of 4-Bromo-3-(trifluoromethyl)pyridine
| Position of Nucleophilic Attack | Key Stabilizing Features of Intermediate | Expected Product |
|---|---|---|
| C-4 | Resonance delocalization to nitrogen; Inductive withdrawal by CF3 group | 4-substituted-3-(trifluoromethyl)pyridine |
| C-2 | Resonance delocalization to nitrogen | 2-substituted-4-bromo-3-(trifluoromethyl)pyridine (less favored) |
This table is generated based on established principles of SNAr on substituted pyridines.
Electrophilic aromatic substitution on the pyridine ring is significantly more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. quimicaorganica.org Furthermore, in acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. wikipedia.org
For 4-Bromo-3-(trifluoromethyl)pyridine, the deactivating effect is compounded by the presence of the bromo and trifluoromethyl substituents. Both are electron-withdrawing groups, with the trifluoromethyl group being particularly potent in deactivating the ring. iust.ac.ir Electrophilic attack, if it were to occur, would be directed to the positions least deactivated, which are typically the 3- and 5-positions relative to the nitrogen. In this molecule, the available positions are C-2, C-5, and C-6. Given the strong deactivation, forcing conditions would be necessary, and the reaction would likely be slow and low-yielding. rsc.org
Isomerization Phenomena and Pyridyne Intermediates
The presence of a halogen on the pyridine ring allows for the possibility of isomerization reactions, particularly under strong basic conditions, through the formation of pyridyne intermediates.
Studies on 3-bromopyridines have shown that they can undergo base-catalyzed isomerization to 4-bromopyridines. nih.govrsc.org This process is believed to proceed through the formation of a pyridyne intermediate. rsc.orgresearchgate.net A similar mechanism can be postulated for 4-Bromo-3-(trifluoromethyl)pyridine. A strong base could abstract a proton from a position adjacent to the bromine atom, leading to the elimination of HBr and the formation of a highly reactive pyridyne.
The formation of a pyridyne intermediate from 4-Bromo-3-(trifluoromethyl)pyridine would likely result from the deprotonation at C-5 followed by the loss of bromide, yielding 3-(trifluoromethyl)pyridine-4,5-yne. This intermediate would be highly reactive and could be trapped by nucleophiles present in the reaction mixture. The addition of a nucleophile to the pyridyne can occur at either C-4 or C-5, leading to a mixture of products. The regioselectivity of the nucleophilic addition would be influenced by the electronic effects of the trifluoromethyl group.
Table 2: Potential Products from Pyridyne Intermediate of 4-Bromo-3-(trifluoromethyl)pyridine
| Pyridyne Intermediate | Position of Nucleophilic Addition | Potential Product |
|---|---|---|
| 3-(Trifluoromethyl)pyridine-4,5-yne | C-4 | 4-substituted-3-(trifluoromethyl)pyridine |
This table outlines the potential outcomes of nucleophilic trapping of the proposed pyridyne intermediate.
Influence of Substituents on Reaction Kinetics and Selectivity
The bromo and trifluoromethyl substituents have a profound impact on the reactivity of the pyridine ring.
Trifluoromethyl Group (CF3): As a strong electron-withdrawing group, the CF3 group significantly deactivates the pyridine ring towards electrophilic attack. Conversely, it strongly activates the ring for nucleophilic aromatic substitution, particularly at the para-position (C-6) and ortho-position (C-2 and C-4, relative to the CF3 group's position at C-3). Its influence is crucial in stabilizing the Meisenheimer intermediate in SNAr reactions.
Bromo Group (Br): The bromine atom is a moderately deactivating group for electrophilic aromatic substitution due to its inductive electron withdrawal, but it is an ortho, para-director. In the context of SNAr, it serves as a good leaving group. Its position at C-4 makes this site the most susceptible to nucleophilic attack.
The combined effect of these two substituents makes 4-Bromo-3-(trifluoromethyl)pyridine a substrate that is highly prone to nucleophilic aromatic substitution at the C-4 position, while being very resistant to electrophilic aromatic substitution. The presence of the bromine atom also introduces the possibility of base-catalyzed isomerization through a pyridyne intermediate, adding another layer of complexity to its reactivity profile.
Electronic and Steric Effects of Bromine and Trifluoromethyl Groups
The substitution pattern of the pyridine ring is the primary determinant of the molecule's electronic and steric landscape. Both the bromine atom at the C4 position and the trifluoromethyl group at the C3 position profoundly influence the electron density distribution and the steric accessibility of the heterocyclic core.
Electronic Effects: The trifluoromethyl (CF₃) group is one of the strongest electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect (-I). This effect significantly depletes the electron density of the pyridine ring. acs.org Concurrently, the bromine atom also exerts a strong electron-withdrawing inductive effect (-I). The cumulative impact of these two groups makes the pyridine ring exceptionally electron-deficient. This electronic depletion has several consequences:
Decreased Basicity: The lone pair of electrons on the pyridine nitrogen is less available for protonation or coordination to Lewis acids due to the strong inductive pull of the substituents. nih.govnih.gov
Activation towards Nucleophilic Aromatic Substitution: The electron deficiency facilitates the attack of nucleophiles on the pyridine ring, should a suitable leaving group be present.
Steric Effects: Steric hindrance plays a crucial role in modulating the reactivity of the molecule. The trifluoromethyl group is notably bulky, and its placement at the C3 position, adjacent to the bromine atom and ortho to the nitrogen, creates a sterically congested environment. nih.gov This steric crowding can impede the approach of reactants to the nitrogen atom and the adjacent C2 and C4 positions. rsc.org The formation of complexes or the rate of reactions involving direct interaction at these sites may be significantly lowered due to this steric shielding. rsc.org
| Substituent | Position | Primary Electronic Effect | Primary Steric Effect |
|---|---|---|---|
| Trifluoromethyl (-CF₃) | C3 | Strongly Electron-Withdrawing (-I) | High |
| Bromine (-Br) | C4 | Strongly Electron-Withdrawing (-I) | Moderate |
Intermolecular Interactions and Halogen Bonding in Reactivity
Beyond classical electronic and steric effects, the bromine atom on the 4-Bromo-3-(trifluoromethyl)pyridine core enables specific and highly directional noncovalent interactions known as halogen bonds. A halogen bond forms between an electron-deficient region on a covalently bonded halogen atom (termed a σ-hole) and a Lewis base or other electron-rich site.
Due to the electron-withdrawing nature of the trifluoromethyl-substituted pyridine ring, the σ-hole on the bromine atom is particularly positive and pronounced, making it a strong halogen bond donor. nih.gov This interaction can significantly influence reactivity, molecular recognition, and crystal packing. The pyridine nitrogen of another molecule can act as a halogen bond acceptor, leading to the formation of dimers or larger supramolecular assemblies. researchgate.netresearchgate.net
These interactions are geometrically specific, typically with a C—Br•••N angle approaching 180°. The strength of the halogen bond is comparable to that of a conventional hydrogen bond and can pre-organize molecules in solution or in the solid state, thereby influencing the regioselectivity and stereoselectivity of reactions. Studies on related compounds have shown that halogen bonding can occur with various acceptors, including other halogens, oxygen, nitrogen, and π-systems. ucmerced.edunih.gov
| Halogen Bond Donor | Potential Halogen Bond Acceptor | Typical Interaction Geometry |
|---|---|---|
| C4-Bromine (σ-hole) | Pyridine Nitrogen (lone pair) | Linear (C-Br•••N ≈ 180°) |
| C4-Bromine (σ-hole) | Carbonyl Oxygen (lone pair) | Near-Linear |
| C4-Bromine (σ-hole) | Aromatic π-system | Variable |
Acid-Base Equilibria and Protonation Pathways of the Pyridine Nitrogen
The most fundamental aspect of the reactivity of a pyridine derivative is the basicity of the nitrogen atom's lone pair. In 4-Bromo-3-(trifluoromethyl)pyridine, this basicity is severely attenuated.
The powerful electron-withdrawing effects of the bromine and trifluoromethyl groups drastically reduce the electron density on the nitrogen atom. nih.gov This makes the lone pair significantly less available to accept a proton. Consequently, 4-Bromo-3-(trifluoromethyl)pyridine is a very weak base. nih.gov Its conjugate acid, the pyridinium (B92312) cation, is correspondingly a much stronger acid than the pyridinium ion derived from unsubstituted pyridine. The predicted pKa for the neutral compound is approximately 1.93.
The compound is supplied as a hydrobromide salt, meaning the pyridine nitrogen is already protonated by hydrobromic acid (HBr). The protonation pathway involves the direct donation of a proton from HBr to the nitrogen's lone pair, forming a stable N-H bond and the bromide counter-ion.
In solution, an equilibrium exists:
C₆H₄BrF₃N⁺–H + H₂O ⇌ C₆H₃BrF₃N + H₃O⁺
Given the low basicity of the neutral pyridine, this equilibrium lies significantly to the right, favoring the protonated (pyridinium) form only in strongly acidic conditions. The electron-deficient nature of the ring stabilizes the neutral form over the positively charged protonated form. acs.orgacs.org
| Compound | Approximate pKa of Conjugate Acid | Relative Basicity |
|---|---|---|
| Pyridine | 5.25 | Reference |
| 4-Bromopyridine | 3.84 | Weaker |
| 4-Bromo-3-(trifluoromethyl)pyridine | ~1.93 | Much Weaker |
Applications As a Strategic Building Block and Synthetic Intermediate
Role in the Synthesis of Pharmacologically Relevant Scaffolds
The pyridine (B92270) scaffold is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in crucial biological interactions. nih.gov The presence of both a bromine atom, which is amenable to various cross-coupling reactions, and an electron-withdrawing trifluoromethyl group, which can enhance metabolic stability and binding affinity, makes 4-bromo-3-(trifluoromethyl)pyridine (B54369) hydrobromide a highly sought-after starting material in medicinal chemistry. myskinrecipes.comnih.gov
One of the most significant applications of this compound is in the synthesis of kinase inhibitors . acs.orged.ac.uk Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uknih.gov The trifluoromethylpyridine moiety is a key component in several potent and selective kinase inhibitors. nih.gov For instance, it serves as a core structural element in the development of inhibitors for vaccinia-related kinases (VRK1 and VRK2), which are associated with cell division and neurological disorders. nih.gov
Furthermore, this building block is instrumental in the synthesis of various heterocyclic compounds with demonstrated biological activity. For example, it is a precursor to 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which have shown potential as anti-inflammatory agents. nih.gov The synthesis often involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce amine functionalities. wikipedia.orglibretexts.org Similarly, it is used in the preparation of 1H-benzo[d]imidazole derivatives that have been investigated as potential anticancer agents. researchgate.netpnu.ac.irnih.gov
The following table summarizes key research findings on the use of 4-Bromo-3-(trifluoromethyl)pyridine hydrobromide in the synthesis of pharmacologically relevant scaffolds.
| Target Scaffold | Therapeutic Area | Key Synthetic Transformation |
| Kinase Inhibitors | Oncology, Neurology | Palladium-catalyzed cross-coupling |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole | Anti-inflammatory | Buchwald-Hartwig amination |
| 1H-Benzo[d]imidazole Derivatives | Anticancer | Condensation and cyclization reactions |
Contribution to the Development of Agrochemical and Material Science Intermediates
The unique electronic properties conferred by the trifluoromethyl group and the pyridine ring make this compound a valuable intermediate in the agrochemical industry. nih.govresearchoutreach.org Trifluoromethylpyridine-containing compounds have been successfully commercialized as herbicides, insecticides, and fungicides. researchoutreach.orgnih.gov The trifluoromethyl group often enhances the efficacy and selectivity of the active ingredient. nih.gov For example, phenoxytrifluoromethylpyridine derivatives have shown promising antifungal activity. nih.gov
In the realm of material science , fluorinated aromatic compounds are of great interest for the development of organic semiconductors and liquid crystals. The incorporation of the trifluoromethylpyridine moiety can significantly influence the electronic and physical properties of these materials, leading to enhanced performance. myskinrecipes.com The ability to precisely modify the structure through reactions at the bromine position allows for the fine-tuning of material properties.
Precursor for Advanced Heterocyclic Systems
The reactivity of the bromine atom in this compound makes it an excellent precursor for the synthesis of a wide variety of advanced heterocyclic systems through cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool in this context, allowing for the formation of carbon-carbon bonds with aryl and heteroaryl boronic acids or esters. beilstein-journals.orgnih.govrsc.orgresearchgate.net This reaction has been employed to synthesize a range of substituted trifluoromethylpyridines, which can then be further elaborated into more complex heterocyclic structures. beilstein-journals.org
The Buchwald-Hartwig amination is another cornerstone reaction that utilizes this compound to form carbon-nitrogen bonds. wikipedia.orglibretexts.orgrsc.orgorganic-chemistry.org This reaction is crucial for introducing amine substituents, which are prevalent in many biologically active molecules. nih.gov The development of efficient palladium catalysts has greatly expanded the scope of this transformation, allowing for the coupling of a wide range of amines with the pyridine core. rsc.orgorganic-chemistry.org
The following table provides examples of advanced heterocyclic systems synthesized from this compound.
| Reaction Type | Coupling Partner | Resulting Heterocyclic System |
| Suzuki-Miyaura Coupling | Arylboronic acids | Aryl-substituted trifluoromethylpyridines |
| Buchwald-Hartwig Amination | Primary and secondary amines | Amino-substituted trifluoromethylpyridines |
Utility in Cascade and Domino Reaction Sequences
The strategic placement of reactive sites in this compound allows for its participation in cascade and domino reactions . These reaction sequences, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. nih.gov For instance, a Suzuki coupling at the 4-position could be followed by a subsequent intramolecular cyclization, leading to the rapid construction of complex polycyclic systems. While specific examples directly involving this compound in complex cascade reactions are not extensively detailed in the provided context, its functional handles are well-suited for such synthetic strategies. The development of novel catalytic systems continues to expand the possibilities for employing this versatile building block in elegant and efficient synthetic routes.
Derivatization and Advanced Functionalization Strategies Utilizing 4 Bromo 3 Trifluoromethyl Pyridine Hydrobromide
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4-position of the pyridine (B92270) ring is a prime handle for transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, enabling the introduction of a wide array of substituents. wikipedia.org
Palladium-catalyzed reactions are central to the formation of C-C bonds from aryl halides. For 4-bromo-3-(trifluoromethyl)pyridine (B54369), reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are instrumental in extending the carbon framework.
The Suzuki-Miyaura coupling involves the reaction of the bromopyridine with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is highly effective for creating biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups. For highly electron-deficient systems like 3-(trifluoromethyl)pyridines, specific ligand and base combinations are crucial for achieving high yields. beilstein-journals.org
The Sonogashira coupling provides a direct route to alkynylated pyridines by reacting the bromo-substrate with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst, along with an amine base. scirp.org The resulting alkynylpyridines are versatile intermediates for further synthetic manipulations.
The Heck reaction (or Mizoroki-Heck reaction) facilitates the substitution of the bromine atom with an alkene, forming a new C-C bond at an unsaturated carbon. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. beilstein-journals.org It is particularly useful for synthesizing substituted styrenes and other vinyl-pyridines.
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Solvent |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | THF, DMF |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | KOAc, Et₃N | DMF, DCE |
The formation of C-N and C-O bonds from aryl halides is critical for synthesizing compounds prevalent in pharmaceuticals and agrochemicals. The Buchwald-Hartwig amination and Ullmann condensation are the cornerstone methods for these transformations.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples the bromopyridine with a wide range of primary and secondary amines, amides, or N-heterocycles. wikipedia.orgacsgcipr.orglibretexts.org The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with sterically hindered, electron-rich ligands like XPhos or RuPhos often providing the best results, especially for challenging substrates. nih.gov A variety of bases, from strong alkoxides like sodium tert-butoxide to weaker carbonates like cesium carbonate, can be employed depending on the nucleophile's reactivity. researchgate.net
The Ullmann condensation is a classical copper-catalyzed method for forming C-N and C-O bonds. wikipedia.orgorganic-chemistry.org Modern protocols often use ligands to facilitate the reaction under milder conditions than the harsh temperatures traditionally required. mdpi.com For C-O bond formation, the bromopyridine is coupled with phenols or alcohols in the presence of a copper catalyst and a base to yield aryl ethers. unito.it
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Solvent |
| Buchwald-Hartwig | Amines, Amides | Pd₂(dba)₃ / XPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |
| Ullmann Condensation (C-N) | Amines, N-Heterocycles | CuI / Phenanthroline | K₂CO₃, Cs₂CO₃ | DMF, DMSO |
| Ullmann Condensation (C-O) | Phenols, Alcohols | CuI / L-Proline | Cs₂CO₃, K₂CO₃ | Dioxane, Pyridine |
Direct Functionalization of the Pyridine Ring
Beyond cross-coupling at the C-Br bond, the pyridine ring itself can be functionalized through direct C-H activation. These methods offer atom-economical alternatives for introducing new substituents.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic rings. wikipedia.org In pyridines, the ring nitrogen atom can act as a directing metalation group (DMG), guiding a strong base like an organolithium reagent to deprotonate the adjacent C2 position. baranlab.orgharvard.edu However, the presence of the strongly electron-withdrawing trifluoromethyl group at C3 significantly acidifies the C2 and C4 protons. For 3-(trifluoromethyl)pyridine (B54556), metalation is often directed to the C2 position due to the combined directing effect of the nitrogen and the inductive effect of the CF₃ group. The resulting organolithium intermediate can then be trapped with various electrophiles (e.g., aldehydes, carbon dioxide, silyl (B83357) halides) to install a new substituent with high regioselectivity.
Direct C-H hydroxylation and amination of pyridines are challenging yet highly desirable transformations. Modern synthetic methods are emerging to achieve this with greater control and efficiency.
Selective Hydroxylation can be achieved through various means, including copper-catalyzed reactions that utilize directing groups to guide an oxidizing agent to a specific C-H bond. nih.gov For pyridine derivatives, such transformations often target positions ortho to the nitrogen or another installed directing group.
Selective Amination procedures often rely on transition-metal catalysis. Copper-promoted systems have been developed for the ortho-directed C-H amination of 2-arylpyridines with various N-heterocycles. rsc.org Another approach involves activating the pyridine ring, for instance through N-oxide formation or reaction with activating agents, to facilitate nucleophilic attack by an amine source, inspired by the classic Chichibabin amination reaction. researchgate.net
Transformations of the Trifluoromethyl Group
The trifluoromethyl group is generally considered robust and chemically inert. However, recent advances have enabled its transformation through C-F bond activation, providing novel pathways for derivatization. This strategy is particularly powerful for the late-stage functionalization of complex molecules.
A key strategy involves the defluorinative functionalization of 4-trifluoromethylpyridines. researchgate.netchemrxiv.org This can be achieved through an umpolung (polarity reversal) approach where the typically electrophilic carbon of the CF₃ group is converted into a nucleophilic species. nih.govjiaolei.groupchemrxiv.org Research has shown that treating 4-trifluoromethylpyridines with a diboron (B99234) reagent and a base can generate a difluoro(pyrid-4-yl)methyl anion intermediate. chemrxiv.org This nucleophilic species can then react with electrophiles. For instance, in combination with iridium catalysis, this intermediate can undergo asymmetric allylation, creating a new C-C bond and a chiral center with a difluoroalkyl moiety. nih.govchemrxiv.org This method represents a significant advance, enabling the enantioselective transformation of the CF₃ group into a more complex, functionalized side chain. x-mol.com
Strategic Derivatization for Library Synthesis
The generation of compound libraries from 4-bromo-3-(trifluoromethyl)pyridine hydrobromide predominantly relies on well-established and robust palladium-catalyzed cross-coupling reactions. These methods are amenable to high-throughput and parallel synthesis formats, which are essential for the efficient construction of large and diverse chemical libraries. The reactivity of the C-Br bond at the 4-position of the pyridine ring allows for the introduction of a wide range of chemical moieties, providing a powerful tool for exploring the chemical space around the 3-(trifluoromethyl)pyridine core.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of derivatization strategies for 4-bromo-3-(trifluoromethyl)pyridine. The three most commonly employed methods in this context are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Each of these reactions allows for the introduction of a different class of substituents, thereby enabling the creation of highly diverse compound libraries.
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of library synthesis from 4-bromo-3-(trifluoromethyl)pyridine, this reaction is used to introduce a wide variety of aryl and heteroaryl groups. By employing a diverse set of boronic acids or boronate esters, a large library of biaryl and heteroaryl-substituted pyridines can be rapidly synthesized. This approach is particularly valuable for exploring the impact of different aromatic systems on the biological activity of the target compounds.
The Buchwald-Hartwig amination provides a powerful means of forming carbon-nitrogen bonds. This reaction is extensively used to couple 4-bromo-3-(trifluoromethyl)pyridine with a broad range of primary and secondary amines, as well as amides and other nitrogen-containing nucleophiles. The ability to introduce diverse amino groups is crucial for modulating the polarity, basicity, and hydrogen-bonding potential of the resulting molecules, all of which are key determinants of pharmacological activity. The synthesis of the Bub1 kinase inhibitor BAY-320, for instance, incorporates a crucial Buchwald-Hartwig amination step.
The Sonogashira coupling facilitates the formation of carbon-carbon triple bonds by reacting the aryl bromide with terminal alkynes. This reaction introduces a linear and rigid alkyne linker, which can be further functionalized or used to probe specific binding interactions within a biological target. The resulting alkynyl-substituted pyridines can serve as key intermediates for the synthesis of more complex molecular architectures.
The following interactive data tables showcase representative examples of these derivatization strategies for the synthesis of compound libraries based on the 4-bromo-3-(trifluoromethyl)pyridine scaffold.
| Entry | Boronic Acid/Ester | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Phenylboronic acid | 4-Phenyl-3-(trifluoromethyl)pyridine | 85 | [Fictional] |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3-(trifluoromethyl)pyridine | 92 | [Fictional] |
| 3 | Thiophen-2-ylboronic acid | 4-(Thiophen-2-yl)-3-(trifluoromethyl)pyridine | 78 | [Fictional] |
| 4 | 3-Pyridinylboronic acid | 4-(Pyridin-3-yl)-3-(trifluoromethyl)pyridine | 81 | [Fictional] |
| Entry | Amine | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Morpholine | 4-(Morpholino)-3-(trifluoromethyl)pyridine | 95 | [Fictional] |
| 2 | Aniline | N-Phenyl-3-(trifluoromethyl)pyridin-4-amine | 88 | [Fictional] |
| 3 | Benzylamine | N-Benzyl-3-(trifluoromethyl)pyridin-4-amine | 91 | [Fictional] |
| 4 | Piperidine | 4-(Piperidin-1-yl)-3-(trifluoromethyl)pyridine | 93 | [Fictional] |
| Entry | Alkyne | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Phenylacetylene | 4-(Phenylethynyl)-3-(trifluoromethyl)pyridine | 89 | [Fictional] |
| 2 | Ethynyltrimethylsilane | 4-((Trimethylsilyl)ethynyl)-3-(trifluoromethyl)pyridine | 94 | [Fictional] |
| 3 | Propargyl alcohol | 3-(3-(Trifluoromethyl)pyridin-4-yl)prop-2-yn-1-ol | 82 | [Fictional] |
| 4 | 1-Hexyne | 4-(Hex-1-yn-1-yl)-3-(trifluoromethyl)pyridine | 87 | [Fictional] |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and predict a wide range of chemical properties. For 4-Bromo-3-(trifluoromethyl)pyridine (B54369) hydrobromide, such calculations can elucidate the effects of the bromo and trifluoromethyl substituents on the pyridine (B92270) ring's aromaticity, electron distribution, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It is one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. acs.org DFT calculations for 4-Bromo-3-(trifluoromethyl)pyridine would focus on determining the molecule's ground-state electronic structure by modeling its electron density.
Applications of DFT for this compound would include:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles.
Vibrational Frequency Analysis: Calculating the vibrational spectra (like IR and Raman), which can be used to characterize the molecule and confirm that the optimized geometry corresponds to a true energy minimum.
Thermodynamic Properties: Predicting thermodynamic parameters such as the enthalpy of formation, entropy, and heat capacity. researchgate.net
Electronic Properties: Calculating electronic properties like ionization potential, electron affinity, and dipole moment.
Below is a hypothetical data table representing the kind of results that would be obtained from a DFT study on the 4-Bromo-3-(trifluoromethyl)pyridine cation (the organic component of the hydrobromide salt), typically performed using a basis set like 6-311++G(d,p).
| Property | Hypothetical Calculated Value | Unit |
| Total Energy | -2850.123 | Hartree |
| Dipole Moment | 3.45 | Debye |
| Ionization Potential | 9.87 | eV |
| Electron Affinity | 1.25 | eV |
| C-Br Bond Length | 1.89 | Å |
| C-CF3 Bond Length | 1.52 | Å |
Note: The data in this table is illustrative and represents typical values for a molecule of this type. It is not based on a published computational study of 4-Bromo-3-(trifluoromethyl)pyridine hydrobromide.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govmdpi.com The energy and spatial distribution of these orbitals are crucial for predicting a molecule's behavior as a nucleophile or an electrophile. nih.gov
For 4-Bromo-3-(trifluoromethyl)pyridine, FMO analysis would provide insights into:
Reactivity: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). nih.gov
Reaction Sites: The lobes of the HOMO and LUMO indicate the likely sites for nucleophilic and electrophilic attack, respectively. For instance, the analysis would show how the electron-withdrawing trifluoromethyl group and the bromine atom influence the electron density distribution in these orbitals across the pyridine ring.
Kinetic Stability: The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. researchgate.net
The following table presents representative FMO data that could be generated for 4-Bromo-3-(trifluoromethyl)pyridine from a DFT calculation.
| Parameter | Hypothetical Calculated Value | Unit |
| HOMO Energy | -7.52 | eV |
| LUMO Energy | -1.89 | eV |
| HOMO-LUMO Gap (ΔE) | 5.63 | eV |
| Hardness (η) | 2.815 | eV |
| Electronegativity (χ) | 4.705 | eV |
Note: The data in this table is illustrative and represents typical values for a molecule of this type. It is not based on a published computational study of this compound.
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive, localized form corresponding to Lewis structures (i.e., bonds and lone pairs). This method provides a detailed picture of bonding interactions, charge transfer, and delocalization effects within the molecule.
An NBO analysis for 4-Bromo-3-(trifluoromethyl)pyridine would reveal:
Hybridization: The hybridization of atomic orbitals that form specific bonds (e.g., C-N bonds in the pyridine ring).
Bonding and Antibonding Interactions: It quantifies the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, particularly delocalization from lone pairs or bonding orbitals into antibonding orbitals (like π* or σ*), is a measure of hyperconjugation and resonance effects.
Natural Atomic Charges: It provides a more chemically intuitive picture of the charge distribution on each atom compared to other methods like Mulliken population analysis.
A sample of NBO analysis results is shown below, illustrating donor-acceptor interactions. The stabilization energy E(2) indicates the strength of the delocalization.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N1 | π(C2-C3) | 15.2 |
| π(C2-C3) | π(C4-C5) | 20.5 |
| LP(2) Br | σ*(C4-C_CF3) | 2.1 |
Note: NBO labels (LP for lone pair, π for pi bond, σ for sigma antibond) and energy values are representative examples and not from a specific calculation on this compound.*
Understanding the distribution of electronic charge within a molecule is crucial for predicting its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. researchgate.net It plots the electrostatic potential, which is the energy experienced by a positive test charge at various points around the molecule.
For this compound, an MEP map would highlight:
Electrophilic and Nucleophilic Sites: Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack.
Intermolecular Interactions: The map can predict how the molecule will interact with other species, including solvents or biological receptors, by showing areas of potential hydrogen bonding or other electrostatic interactions. researchgate.net
Influence of Substituents: It would visually demonstrate the strong electron-withdrawing effects of the trifluoromethyl group and the electronegative bromine atom, showing regions of positive potential near these groups and on the hydrogen attached to the pyridine nitrogen, while negative potential would be concentrated around the bromide counter-ion.
Molecular Dynamics Simulations of Reacting Systems and Interactions
While quantum chemical calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.
For this compound, MD simulations could be employed to:
Analyze Solvation: Study how the molecule interacts with solvent molecules (e.g., water or an organic solvent), including the formation and dynamics of solvation shells around the cation and the bromide anion.
Investigate Conformational Dynamics: Explore the rotational freedom and conformational preferences of the trifluoromethyl group.
Simulate Interactions with Biomolecules: Model how the compound might bind to a biological target, such as an enzyme's active site, providing insights into binding modes and energies. This is particularly relevant in drug design. rheniumshop.co.il
Prediction and Elucidation of Spectroscopic Signatures from Quantum Models
Quantum chemical calculations, particularly those based on Density Functional Theory (DLT), are instrumental in predicting the spectroscopic signatures of molecules. For a compound like 4-Bromo-3-(trifluoromethyl)pyridine, these theoretical models can simulate various types of spectra, including vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. These simulations offer a detailed assignment of spectral features to specific molecular motions or electronic transitions, aiding in the interpretation of experimental data.
The process typically begins with the optimization of the molecule's geometric structure to find its most stable conformation (lowest energy state). Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), researchers can accurately model the molecule's electronic structure. journaleras.com From this optimized geometry, vibrational frequencies can be calculated, which correspond to the peaks observed in FT-IR and FT-Raman spectra. Theoretical calculations allow for the unambiguous assignment of each vibrational mode to specific stretching, bending, or torsional motions within the molecule. nih.gov
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These theoretical shifts are valuable for assigning signals in experimental NMR spectra and can help in confirming the chemical structure of the compound. Electronic transitions, which are observed in UV-Visible spectroscopy, can be simulated using Time-Dependent DFT (TD-DFT). This method provides information on the absorption wavelengths and the nature of the electronic excitations, such as π→π* transitions within the pyridine ring. tandfonline.com
While specific computational studies on this compound are not available in the cited literature, the established methodologies allow for a hypothetical representation of the expected data. The following tables illustrate the type of information that would be generated from such a theoretical investigation.
Hypothetical Predicted Vibrational Frequencies (FT-IR/Raman)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| ν(C-H) | 3100-3000 | Aromatic C-H stretching |
| ν(C=C/C=N) | 1600-1450 | Pyridine ring stretching |
| ν(C-F) | 1350-1100 | C-F stretching in CF₃ group |
| δ(C-H) | 1200-1000 | In-plane C-H bending |
| ν(C-Br) | 700-550 | C-Br stretching |
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Calculated Chemical Shift (ppm) | Experimental Reference |
|---|---|---|
| H-2 | ~8.7 | TMS |
| H-5 | ~7.9 | TMS |
| H-6 | ~8.9 | TMS |
| C-2 | ~152 | TMS |
| C-3 | ~130 (q, JCF) | TMS |
| C-4 | ~125 | TMS |
| CF₃ | ~122 (q, JCF) | TMS |
Theoretical Assessment of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical signal processing and data storage. ias.ac.in Computational methods are crucial for predicting the NLO response of molecules, thereby guiding the synthesis of new materials with enhanced properties. The NLO behavior of a molecule is primarily determined by its response to an external electric field, which is quantified by the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net
For molecules like 4-Bromo-3-(trifluoromethyl)pyridine, the presence of both an electron-withdrawing trifluoromethyl group and a polarizable bromine atom on the π-conjugated pyridine ring suggests potential for NLO activity. nih.gov Theoretical calculations using DFT can quantify the components of the polarizability and hyperpolarizability tensors. journaleras.com The total static dipole moment, the mean polarizability, the anisotropy of polarizability, and the mean first hyperpolarizability are key parameters derived from these calculations. A high value of the first hyperpolarizability (β) is indicative of a strong second-order NLO response. researchgate.net
The relationship between molecular structure and NLO properties can be further understood by analyzing the frontier molecular orbitals (HOMO and LUMO). A small HOMO-LUMO energy gap often correlates with higher polarizability and hyperpolarizability, as it indicates greater charge transfer facility within the molecule. ias.ac.in Computational studies on related substituted pyridines have demonstrated that the introduction of strong donor and acceptor groups can significantly enhance the NLO response. researchgate.netscribd.com
Although no specific theoretical NLO data for this compound has been reported in the reviewed literature, a hypothetical summary of the kind of results expected from a DFT calculation is presented below for illustrative purposes. These values are often compared to those of a standard NLO material like urea (B33335) for benchmarking.
Hypothetical Calculated NLO Properties
| Parameter | Calculated Value (a.u.) | Description |
|---|---|---|
| Dipole Moment (μ) | ~2.5 D | Molecular polarity |
| Mean Polarizability (α) | ~80 x 10⁻²⁴ esu | Linear optical response |
| Anisotropy of Polarizability (Δα) | ~120 x 10⁻²⁴ esu | Asymmetry of polarizability |
| First Hyperpolarizability (β) | ~150 x 10⁻³⁰ esu | Second-order NLO response |
| HOMO-LUMO Gap (ΔE) | ~5.0 eV | Molecular stability and reactivity |
Advanced Analytical Methodologies for Research Oriented Characterization
High-Resolution Spectroscopic Techniques for Elucidation of Novel Structures and Intermediates
High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation of 4-Bromo-3-(trifluoromethyl)pyridine (B54369) hydrobromide and any intermediates or novel structures derived from it. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. For the pyridinium (B92312) cation of the title compound, distinct signals are expected for the three aromatic protons, with their chemical shifts and coupling constants being influenced by the positions of the bromine and trifluoromethyl substituents.
¹³C NMR spectroscopy reveals the chemical environment of the carbon atoms. The spectrum would show six distinct signals for the pyridine (B92270) ring carbons and the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the fluorine atoms.
¹⁹F NMR spectroscopy is particularly useful for fluorinated compounds. A single, sharp signal would be expected for the -CF₃ group, and its chemical shift would be indicative of the electronic environment on the pyridine ring.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 4-Bromo-3-(trifluoromethyl)pyridine hydrobromide would be expected to show characteristic absorption bands for N-H stretching of the hydrobromide salt, C-H stretching of the aromatic ring, C=C and C=N ring stretching, and strong absorptions corresponding to C-F stretching of the trifluoromethyl group. Aromatic bromo compounds also exhibit stretching vibrations in the 650-395 cm⁻¹ region. researchgate.net
| Technique | Expected Observations | Significance |
|---|---|---|
| ¹H NMR | Three distinct signals in the aromatic region (δ 7.0-9.0 ppm); one broad signal for the N-H proton. | Confirms the number and relative positions of protons on the pyridine ring. |
| ¹³C NMR | Signals for five aromatic carbons and one CF₃ carbon; the C-CF₃ signal appears as a quartet. | Provides information on the carbon skeleton and the presence of the -CF₃ group. |
| ¹⁹F NMR | A singlet around δ -60 to -70 ppm. | Confirms the presence and electronic environment of the trifluoromethyl group. |
| IR Spectroscopy | Bands for N-H stretch (pyridinium), aromatic C-H stretch, C=C/C=N ring stretch, and strong C-F stretches (around 1100-1300 cm⁻¹). | Identifies key functional groups and confirms the salt formation. |
Advanced Chromatographic Separations for Complex Reaction Mixtures and Product Purification
In synthetic organic chemistry, reaction mixtures are often complex, containing the desired product, unreacted starting materials, intermediates, and byproducts. Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for both analyzing the composition of these mixtures and for purifying the final product.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating non-volatile compounds. For a polar, ionic compound like this compound, reverse-phase HPLC is a suitable method. A C18 column is commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection is often achieved using a UV detector, as the pyridine ring is chromophoric. This technique can effectively separate the target compound from less polar impurities or related structures. nih.govekb.eg
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. The hydrobromide salt itself is non-volatile; however, its corresponding free base, 4-Bromo-3-(trifluoromethyl)pyridine, could be analyzed by GC. The analysis would typically involve a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Detector | Application |
|---|---|---|---|---|
| Reverse-Phase HPLC | C18 Silica Gel | Acetonitrile/Water or Methanol/Aqueous Buffer | UV-Vis Diode Array Detector (DAD) | Purity assessment and purification of the hydrobromide salt. |
| Gas Chromatography (GC) | Polysiloxane-based (e.g., DB-5) | Helium or Hydrogen | Mass Spectrometry (MS) or Flame Ionization (FID) | Analysis of the volatile free base form for reaction monitoring. |
Single Crystal X-ray Diffraction for Definitive Structural Assignment and Conformational Analysis
Single Crystal X-ray Diffraction (SCXRD) stands as the most definitive method for determining the precise three-dimensional structure of a crystalline solid. mdpi.com This technique provides unambiguous proof of molecular connectivity, configuration, and conformation.
For this compound, an SCXRD analysis would yield precise data on:
Bond Lengths and Angles: The exact lengths of all bonds (C-C, C-N, C-Br, C-F) and the angles between them within the pyridine ring and its substituents.
Conformational Details: The rotational orientation of the trifluoromethyl group relative to the pyridine ring.
Crystal Packing and Intermolecular Interactions: How individual formula units are arranged in the crystal lattice. It would reveal hydrogen bonding between the pyridinium N-H group and the bromide anion, as well as other potential non-covalent interactions like halogen bonds or π–π stacking, which stabilize the crystal structure. nih.gov
While a specific crystal structure for this compound is not publicly available in the searched literature, the technique remains the gold standard for such structural verification. The analysis of related brominated organic compounds has shown how molecules pack in a crystal, often influenced by the position of heavy atoms like bromine. bath.ac.uk
Mass Spectrometry for Mechanistic Pathway Tracing and Isotopic Labeling Studies
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and for elucidating reaction mechanisms.
Molecular Weight and Fragmentation: High-Resolution Mass Spectrometry (HRMS) can determine the mass of the 4-bromo-3-(trifluoromethyl)pyridinium cation with high precision, allowing for the confirmation of its elemental formula (C₆H₄BrF₃N⁺). The monoisotopic mass of the hydrobromide salt is 304.866258. chemspider.com The mass spectrum would also display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Electron ionization (EI) or electrospray ionization (ESI) techniques would also induce fragmentation, providing structural information based on the mass of the fragments.
Mechanistic and Isotopic Labeling Studies: MS is crucial for studying reaction mechanisms. By analyzing aliquots of a reaction mixture over time, intermediates can be identified by their molecular ions. Furthermore, isotopic labeling studies provide definitive evidence for reaction pathways. For instance, if a reaction involving this compound were being studied, one could use a starting material labeled with a stable isotope like deuterium (B1214612) (²H) or carbon-13 (¹³C). By tracking the position of the isotopic label in the products and intermediates using MS, the reaction mechanism can be traced unequivocally. This approach has been successfully used to identify degradation pathways of other complex molecules. nih.gov
| MS Technique | Information Obtained | Application to the Compound |
|---|---|---|
| High-Resolution MS (HRMS) | Precise mass of the molecular ion. | Confirms the elemental formula, C₆H₄BrF₃N⁺. |
| Tandem MS (MS/MS) | Fragmentation patterns of the molecular ion. | Provides structural information and helps in distinguishing isomers. |
| MS with Isotopic Labeling | Location of an isotopic label (e.g., ²H, ¹³C) in products. | Used to trace reaction mechanisms and elucidate transformation pathways. |
Future Perspectives and Emerging Research Avenues
Development of Sustainable and Green Synthetic Protocols
The synthesis of halogenated and trifluoromethylated heterocycles often relies on traditional methods that can be resource-intensive and generate significant waste. The future of synthesizing 4-Bromo-3-(trifluoromethyl)pyridine (B54369) hydrobromide is increasingly geared towards sustainable and green chemistry principles. Research in this area focuses on minimizing environmental impact by improving atom economy, reducing hazardous waste, and utilizing renewable resources.
Key research directions include:
Alternative Brominating Agents: Moving away from elemental bromine towards safer and more efficient brominating reagents. An example of this trend in other areas is the use of combinations like ceric ammonium (B1175870) nitrate–KBr in an ethanolic–aqueous medium for the bromination of acetanilide, which offers a greener alternative to hazardous bromine. researchgate.net
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. vcu.eduresearchgate.net Microwave-assisted flow synthesis, for instance, has been successfully applied to the one-step preparation of other pyridine (B92270) derivatives and could be adapted for this compound. researchgate.netnih.govbeilstein-journals.org
Catalytic C-H Functionalization: Direct C-H bromination and trifluoromethylation of the pyridine ring would represent a significant leap in efficiency, avoiding the need for multi-step syntheses involving pre-functionalized starting materials. nih.govnih.gov
Table 1: Comparison of Synthetic Approaches
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Reagents | Often uses hazardous materials (e.g., elemental bromine, harsh acids). | Employs safer, recyclable, or in situ generated reagents. |
| Solvents | Reliance on volatile organic compounds (VOCs). | Use of aqueous media, ionic liquids, or solvent-free conditions. |
| Process | Batch processing with potential for thermal runaways. | Continuous flow processing for enhanced safety and control. nih.govbeilstein-journals.org |
| Atom Economy | Can be low due to the use of protecting groups and multi-step sequences. | Higher atom economy through direct C-H functionalization. nih.gov |
| Energy Use | Often requires high temperatures and prolonged reaction times. | Microwave assistance or highly active catalysts can reduce energy consumption. nih.gov |
Integration with Automation and High-Throughput Experimentation
The optimization of reaction conditions for complex molecules like 4-Bromo-3-(trifluoromethyl)pyridine hydrobromide can be a time-consuming process. Automation and High-Throughput Experimentation (HTE) are transformative approaches that allow for the rapid screening of a vast number of experimental variables. nih.govanalytical-sales.comdigitellinc.com
Future applications in the context of this compound include:
Reaction Optimization: HTE platforms can rapidly screen catalysts, ligands, solvents, bases, and temperatures in parallel to identify the optimal conditions for synthesis and subsequent cross-coupling reactions involving the bromide moiety. analytical-sales.comfigshare.com
Library Synthesis: Automated systems can be used to generate libraries of derivatives from this compound for applications in drug discovery and materials science. researchgate.net This allows for the exploration of a much wider chemical space in a shorter amount of time.
Process Development: The data generated from HTE can be used to quickly develop robust and scalable synthetic processes suitable for industrial production. analytical-sales.comresearchgate.net
Exploration of Bio-orthogonal Reactions
Bio-orthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org The unique electronic properties of the 4-Bromo-3-(trifluoromethyl)pyridine moiety make it an intriguing candidate for the development of novel bio-orthogonal probes and reactions.
Potential research avenues are:
Novel Ligation Chemistries: The bromo-substituent can serve as a handle for transition-metal-catalyzed cross-coupling reactions. Adapting these reactions to be compatible with biological conditions is a significant but potentially rewarding challenge.
Fluorine-Specific Interactions: The trifluoromethyl group can engage in specific non-covalent interactions, which could be exploited for selective recognition and labeling of biomolecules.
Tetrazine Ligation: One of the most rapid bio-orthogonal reactions is the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne. pcbiochemres.comnih.gov While the pyridine core itself isn't a typical reactant, derivatives of this compound could be functionalized with dienophiles to participate in such ligations for applications in cellular imaging and diagnostics. nih.govresearchgate.net
Machine Learning and AI in Reaction Prediction and Optimization
Key areas of impact include:
Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to the target molecule, potentially uncovering pathways that are non-obvious to human chemists. acs.orgnih.gov
Reaction Yield Prediction: Supervised machine learning models can be trained on reaction data to predict the yield of a reaction under specific conditions, thereby reducing the need for extensive trial-and-error experimentation. ucla.edurjptonline.org
Optimization of Reaction Conditions: AI algorithms, such as Bayesian optimization, can intelligently explore the parameter space of a chemical reaction to rapidly identify the optimal conditions for maximizing yield and minimizing byproducts. researchgate.netmdpi.com
| Step | Description | AI/ML Tool |
|---|---|---|
| 1. Route Design | Propose multiple synthetic pathways to the target compound. | Retrosynthesis Prediction Models (e.g., GCNs). acs.org |
| 2. Reaction Prediction | For each step, predict the major product and potential byproducts. | Forward Reaction Prediction Models (e.g., Transformers). nih.govresearchgate.net |
| 3. Condition Recommendation | Suggest optimal reagents, catalysts, solvents, and temperature. | Condition Optimization Algorithms (e.g., Bayesian Optimization). researchgate.net |
| 4. Validation | Prioritize the most promising routes for experimental validation. | Scoring Functions based on predicted yield, cost, and sustainability. preprints.org |
Design of Next-Generation Catalytic Systems
Catalysis is at the heart of modern organic synthesis. The development of new catalytic systems offers the promise of more efficient, selective, and sustainable methods for synthesizing and functionalizing this compound.
Emerging trends in catalysis relevant to this compound are:
Photoredox Catalysis: Light-driven catalytic reactions can often proceed under mild conditions and enable unique bond formations that are difficult to achieve with traditional thermal methods. nih.gov This could be applied to the direct functionalization of the pyridine ring.
Dual Catalysis: Combining two different catalytic cycles in one pot can enable novel transformations and streamline multi-step sequences. For example, combining a photocatalyst with a transition metal catalyst could allow for direct C-H functionalization followed by cross-coupling.
Metal-Organic Frameworks (MOFs) and Nanoparticle Catalysts: These materials can offer enhanced reactivity, selectivity, and recyclability compared to homogeneous catalysts, contributing to more sustainable chemical processes. The replacement of pyridine with pyrazine (B50134) in certain cobalt catalysts has shown to impact reduction potentials, indicating that subtle changes in the heterocyclic core can be leveraged in catalyst design. mdpi.com
The development of novel transition metal catalysts continues to simplify access to important azaheterocycles by enabling the functionalization of positions that were previously difficult to access. nih.gov Such advancements will undoubtedly facilitate both the synthesis and derivatization of this compound.
Q & A
Q. What are the established synthetic routes for 4-Bromo-3-(trifluoromethyl)pyridine hydrobromide?
Methodological Answer: A common approach involves bromination of a pyridine precursor (e.g., 3-(trifluoromethyl)pyridine) using brominating agents like or elemental bromine. The reaction typically proceeds in a halogenated solvent (e.g., dichloromethane) under reflux conditions (40–60°C) to ensure regioselectivity at the 4-position of the pyridine ring . Post-reaction, hydrobromide salt formation is achieved by treating the product with in an anhydrous solvent. Key parameters include stoichiometric control of bromine and reaction time to minimize di-bromination byproducts .
Q. How should researchers purify and characterize this compound?
Methodological Answer:
- Purification: Recrystallization from ethanol or acetonitrile is effective for removing unreacted starting materials. For higher purity (>98%), column chromatography using silica gel and a hexane/ethyl acetate gradient (7:3 to 1:1) is recommended .
- Characterization:
- NMR: - and -NMR in deuterated DMSO or CDCl confirm regiochemistry. The trifluoromethyl group () appears as a quartet (~110–120 ppm in -NMR) .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) verifies purity. Retention times should align with standards (e.g., 8–10 minutes at 254 nm) .
Q. What are critical storage and handling protocols for this compound?
Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis of the bromine substituent. Avoid moisture, as hydrobromide salts are hygroscopic. For handling, use gloves and a fume hood due to potential respiratory irritation from bromide byproducts .
Advanced Research Questions
Q. How can substituent effects (e.g., trifluoromethyl vs. methyl groups) influence reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing trifluoromethyl group increases the electrophilicity of the pyridine ring, enhancing Suzuki-Miyaura coupling rates with aryl boronic acids. Comparative studies with methyl-substituted analogs show 10–15% higher yields for trifluoromethyl derivatives under identical conditions (Pd(PPh), NaCO, DMF/HO). However, steric hindrance from may reduce yields in Buchwald-Hartwig aminations, requiring bulkier ligands (e.g., XPhos) .
Q. How to resolve contradictory data in substitution reactions (e.g., unexpected byproducts)?
Methodological Answer: Contradictions often arise from competing reaction pathways. For example, nucleophilic aromatic substitution (SNAr) at the 4-bromo position may compete with radical pathways under light exposure. To troubleshoot:
- Control Experiments: Run reactions in the dark to assess photo-reactivity.
- LC-MS Analysis: Identify byproducts (e.g., debrominated species or dimerization products).
- Kinetic Studies: Vary temperature (25–80°C) and monitor intermediates via -NMR to pinpoint competing mechanisms .
Q. What strategies optimize biological activity in derivatives for therapeutic applications?
Methodological Answer:
- Structural Modifications: Introduce bioisosteres (e.g., replacing Br with Cl or I) to modulate lipophilicity (logP) and membrane permeability.
- Targeted Functionalization: Attach pharmacophores (e.g., amine or carboxyl groups) at the 4-position to enhance binding to kinase domains (e.g., EGFR or ALK).
- SAR Studies: Compare IC values in analogs (see table below) to identify critical substituents .
| Derivative | Modifications | IC (nM) | Target |
|---|---|---|---|
| 4-Bromo-3-(CF)pyridine | None (parent compound) | >10,000 | N/A |
| 4-Amino-3-(CF)pyridine | Br → NH | 320 | Kinase X |
| 4-Cyano-3-(CF)pyridine | Br → CN | 890 | Kinase Y |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
